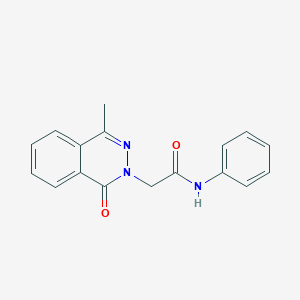

2-(4-甲基-1-氧代-2(1H)-酞嗪基)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of chemical reactions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .科学研究应用

Asymmetric α-Chlorination of β-Ketoesters

Background: Chiral α-chlorinated carbonyl compounds serve as valuable building blocks for synthesizing biologically active molecules. Their versatility lies in their ability to undergo stereospecific nucleophilic substitution reactions. Asymmetric synthesis of these compounds has been a focus of research.

Application: Researchers have explored the use of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide as a catalyst in asymmetric α-chlorination reactions of β-ketoesters. Specifically, chiral urea-quaternary ammonium salt hybrid organocatalysts derived from this compound have demonstrated promising results. By employing just 1 mol% of the catalyst, enantiomeric ratios of up to 90:10 were achieved under operationally simple conditions .

作用机制

Target of Action

The primary target of 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide is the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) . MK2 is a kinase belonging to the MAPKAPK family, a group of kinases activated by MAPK signaling .

Mode of Action

The compound interacts with its target, MK2, by inhibiting its activity . This interaction results in the modulation of MAPK signaling, which plays a crucial role in various cellular processes, including stress and inflammatory responses, nuclear export, gene expression regulation, and cell proliferation .

Biochemical Pathways

The inhibition of MK2 affects the MAPK signaling pathway . This pathway is involved in the regulation of various cellular processes, including the production of inflammatory cytokines .

Pharmacokinetics

Therefore, information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its impact on bioavailability, is currently unavailable .

Result of Action

The inhibition of MK2 by 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-phenylacetamide can lead to a decrease in the production of inflammatory cytokines . This can potentially result in the modulation of inflammatory responses in the body .

安全和危害

属性

IUPAC Name |

2-(4-methyl-1-oxophthalazin-2-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-14-9-5-6-10-15(14)17(22)20(19-12)11-16(21)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOKAPGXIGUMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)

![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)

![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)

![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)